molecular formula C24H28N4O3 B12808747 N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide CAS No. 81217-01-8

N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide

Cat. No.: B12808747
CAS No.: 81217-01-8
M. Wt: 420.5 g/mol
InChI Key: QUPUTLURUQMPMS-UHFFFAOYSA-N
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Description

N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an antipyrine moiety, a carbamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide typically involves the condensation of antipyrine derivatives with benzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: Antipyrine, benzoyl chloride, and a base such as triethylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: Antipyrine is dissolved in the solvent, and benzoyl chloride is added dropwise with continuous stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or antipyrine derivatives.

Scientific Research Applications

N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for pain management and inflammation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.

    Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

N-(1-(Antipyrinylcarbamoyl)-3-methylbutyl)benzamide can be compared with other similar compounds, such as:

    Benzamides: Similar structure but may lack the antipyrine moiety.

    Antipyrine Derivatives: Similar pharmacological properties but different chemical structures.

    Unique Features: The presence of both antipyrine and benzamide moieties in a single molecule makes it unique and potentially more versatile in its applications.

List of Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
  • 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
  • 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

81217-01-8

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-methyl-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C24H28N4O3/c1-16(2)15-20(25-22(29)18-11-7-5-8-12-18)23(30)26-21-17(3)27(4)28(24(21)31)19-13-9-6-10-14-19/h5-14,16,20H,15H2,1-4H3,(H,25,29)(H,26,30)

InChI Key

QUPUTLURUQMPMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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